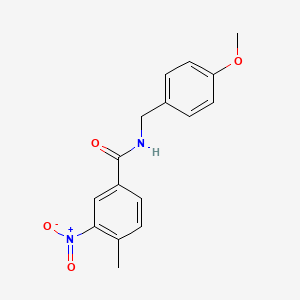![molecular formula C21H28N4O2 B5554249 2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 1,2,4-oxadiazoles and diazaspirocycles, which are known for their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound incorporates elements designed to interact with biological targets, leveraging the unique properties of the 1,2,4-oxadiazol and diazaspiro[5.5]undecan motifs.
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives involves multiple steps, including the use of Michael addition reactions, cyclization processes, and the introduction of substituents through various organic synthesis methodologies (Yang et al., 2008). These processes allow for the introduction of complex groups such as the 1,2,4-oxadiazol moiety, which can be achieved through reactions involving hydrazones and nitrones in the presence of suitable catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively analyzed using techniques such as crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the 3D arrangement of atoms and the stereochemistry of the spirocyclic and oxadiazole components, which are critical for their biological activity and interactions with molecular targets (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspirocycles and oxadiazoles are reactive towards various electrophiles and nucleophiles, allowing for further functionalization. The presence of the oxadiazole ring imparts the ability to engage in hydrogen bonding and dipole-dipole interactions, which are beneficial for binding to biological targets. The spirocyclic structure provides a rigid framework that can enhance the specificity and potency of the interactions (Pardeshi et al., 2010).
Aplicaciones Científicas De Investigación
Antihypertensive Properties
One study explored the antihypertensive screening of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, identifying compounds with significant antihypertensive activity. These compounds demonstrated peripheral alpha 1-adrenoceptor blockade as a mechanism for their effects, indicating potential applications in managing hypertension (Clark et al., 1983).
Synthesis and Chemical Structure
Research on the synthesis and structural analysis of diazaspirocycles has provided insights into their chemical properties and potential applications. A study highlighted the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, utilizing α-methyl benzyl resin for annulation of primary amines, showcasing advancements in synthesis techniques (Macleod et al., 2006).
Crystal Structure and Thermodynamic Properties
A study focused on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, revealing the compound's crystal structure and thermodynamic properties. The research emphasized the compound's geometric structure, FT-IR spectra, electronic spectra, and thermodynamic analysis, contributing to a deeper understanding of its physical and chemical characteristics (Zeng, Wang, & Zhang, 2021).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular potentials of benzimidazole–oxadiazole hybrid molecules were investigated, revealing significant activity against Mycobacterium tuberculosis and other pathogens. This study indicates the therapeutic potential of such compounds in treating infectious diseases (Shruthi et al., 2016).
Propiedades
IUPAC Name |
2-benzyl-8-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)19-22-20(23-27-19)24-12-6-10-21(14-24)11-9-18(26)25(15-21)13-17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMENWDRHEHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-YL)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)
![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)
